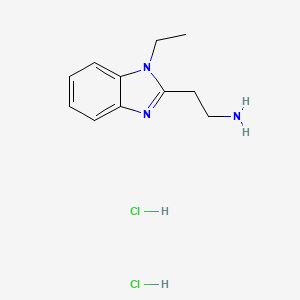

(R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride

Overview

Description

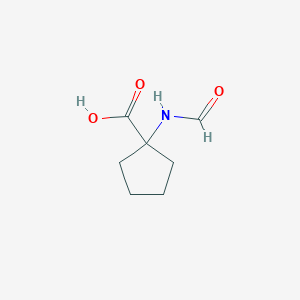

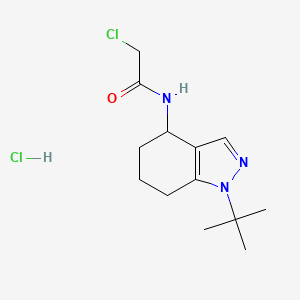

“®-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid”, also known as a Glycine derivative , is a synthetic compound with the CAS Number: 475649-32-2 . It has a molecular weight of 159.19 and a linear formula of C7H13NO3 .

Molecular Structure Analysis

The molecular structure of “®-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is represented by the linear formula C7H13NO3 . The compound has a molecular weight of 159.19 .Physical And Chemical Properties Analysis

“®-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is a solid at room temperature . It has a boiling point of 316.7±17.0C at 760 mmHg and a melting point of >320-334C . The compound should be stored sealed in a dry room .Scientific Research Applications

Synthetic Methodology and Molecular Structure (R)-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid hydrochloride serves as a versatile synthetic intermediate in the preparation of complex molecules. A notable application includes the synthesis of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester, which exhibits a chair conformation in its pyranoid ring, indicative of its stable molecular structure. This compound's synthesis demonstrates the utility of the tetrahydropyran moiety in constructing stable and complex molecular architectures, crucial in medicinal chemistry and material science applications (Wei et al., 2006).

Metal Ion Binding Sites The compound has been used to generate derivatives containing ATCUN-like metal ion binding sites. For instance, condensation with the terminal amino group of a Phe−Gly dipeptide has led to the creation of derivatives that demonstrate the structural versatility and potential for creating metal ion chelators, which can be applied in bioinorganic chemistry and as potential therapeutic agents (A. N. Boa et al., 2005).

Acylation Reactions The acylation of amines and pyrazole using derivatives of the tetrahydropyran moiety has been explored, showcasing the compound's role in facilitating nucleophilic substitution reactions that yield a variety of amides and acylpyrazoles. These reactions underscore the compound's utility in synthetic organic chemistry for the development of pharmacologically active compounds and polymers (N. S. Arutjunyan et al., 2013).

Mechanism of Action

“®-2-Amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid” is a Glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

properties

IUPAC Name |

(2R)-2-amino-2-(oxan-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c8-6(7(9)10)5-1-3-11-4-2-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYXIPVLUOQKMK-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Pyridin-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1441309.png)

![1-Thia-4,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1441310.png)

![tert-butyl N-[cyano(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1441317.png)

![bis[2-(1H-1,2,4-triazol-1-yl)ethyl]amine](/img/structure/B1441318.png)

![6-Formylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1441324.png)